molecular formula C17H11Cl2N3S B2756295 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207040-80-9

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2756295
CAS No.: 1207040-80-9
M. Wt: 360.26
InChI Key: OSJKDFFURYADLQ-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C17H11Cl2N3S and its molecular weight is 360.26. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Studies and Polymer Synthesis

Research has explored the synthesis and characterization of novel monomers and polymers with potential applications in electrochemical devices. For example, the copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene has been studied for its optical and electrochromic properties. Such materials could provide lower oxidation potential and higher optical contrast, indicating potential in electrochemical applications and device manufacturing (Soylemez et al., 2015).

Organic Synthesis and Chemical Reactivity

The compound's structural motif is useful in organic synthesis, enabling the preparation of various esters and thioesters through condensation reactions. These processes have shown to produce compounds in excellent yields, highlighting the compound's versatility in synthetic chemistry (Nowrouzi et al., 2010).

Photophysical and Fluorescent Materials

Imidazole-based fluorophores, including structures similar to the compound , have been synthesized for their promising photophysical properties. These compounds show potential as fluorescent materials with applications ranging from sensory devices to bioimaging. Studies have shown these materials exhibit significant solvatochromism and fluorescence in various solvents, suggesting their utility in developing new optical materials and sensors (Padalkar et al., 2015).

Material Science and Polymer Matrices

The spectral properties of donor-acceptor push-pull imidazole-based fluorophores have been examined, revealing their strong fluorescence and large Stokes shifts in non-polar to polar solvents. Such properties are crucial for the development of advanced materials for optoelectronics and fluorescence-based applications. The research indicates these materials can be doped into solid polymer matrices to enhance fluorescence intensity, offering insights into designing new emissive materials (Danko et al., 2012).

Antimicrobial Agents

The synthesis and evaluation of formazans and imidazole-based compounds as antimicrobial agents have been explored. These studies focus on developing new therapeutic agents with potential applications in combating bacterial and fungal infections. The antimicrobial activity of such compounds provides a basis for further research into novel drug development (Sah et al., 2014).

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3S/c18-14-7-6-12(10-15(14)19)16-11-21-17(23-9-8-20)22(16)13-4-2-1-3-5-13/h1-7,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJKDFFURYADLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.